瑞美泊利德

概述

描述

Rimeporide is an experimental drug primarily developed for the treatment of Duchenne muscular dystrophy. It is a first-in-class sodium/proton exchanger type 1 inhibitor. The compound has shown potential in reducing pH, sodium, and calcium overload in cells, which is beneficial for patients with Duchenne muscular dystrophy .

科学研究应用

利美泊德有几个科学研究应用:

化学: 它被用作模型化合物来研究钠/质子交换器抑制剂。

生物学: 研究该化合物对细胞离子平衡的影响及其减少细胞压力的潜力。

医学: 正在研究利美泊德在治疗杜氏肌营养不良症和其他涉及离子失衡的疾病方面的治疗潜力。

作用机制

利美泊德通过抑制钠/质子交换器1型发挥作用。这种抑制降低了细胞内的钠和钙浓度,这有助于防止细胞损伤和应激。 所涉及的确切分子靶点和途径包括降低细胞中的pH值和离子超载,这对杜氏肌营养不良症患者特别有益 .

生化分析

Biochemical Properties

Rimeporide acts as an inhibitor of the sodium-hydrogen exchanger type 1, which is a transmembrane protein responsible for the exchange of intracellular hydrogen ions with extracellular sodium ions. This exchange is vital for maintaining intracellular pH and sodium homeostasis. Rimeporide interacts with the sodium-hydrogen exchanger type 1 by binding to its active site, thereby inhibiting its function. This inhibition leads to a reduction in intracellular sodium levels and an increase in intracellular hydrogen ion concentration, which helps in mitigating the pathological effects observed in conditions like Duchenne muscular dystrophy .

Cellular Effects

Rimeporide has been shown to exert significant effects on various cell types, particularly in the context of Duchenne muscular dystrophy. In skeletal muscle cells, Rimeporide reduces intracellular sodium accumulation, which is a hallmark of the disease. This reduction in sodium levels helps in preventing calcium overload, thereby protecting muscle cells from necrosis and fibrosis. Additionally, Rimeporide has been observed to reduce inflammation and oxidative stress in cardiac muscle cells, leading to improved cardiac function .

Molecular Mechanism

The molecular mechanism of Rimeporide involves its inhibition of the sodium-hydrogen exchanger type 1. By binding to the active site of this exchanger, Rimeporide prevents the exchange of intracellular hydrogen ions with extracellular sodium ions. This inhibition leads to a decrease in intracellular sodium levels and an increase in intracellular hydrogen ion concentration. The reduction in sodium levels helps in preventing calcium overload, which is a key factor in the pathogenesis of Duchenne muscular dystrophy. Additionally, Rimeporide’s inhibition of the sodium-hydrogen exchanger type 1 has been shown to reduce inflammation and oxidative stress, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rimeporide have been observed to change over time. Studies have shown that Rimeporide is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term treatment with Rimeporide has been associated with sustained reductions in intracellular sodium levels and improvements in muscle function. Additionally, Rimeporide has been shown to reduce fibrosis and inflammation in skeletal and cardiac muscles over time, indicating its potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of Rimeporide have been studied in various animal models, including dystrophin-deficient mice and golden retriever muscular dystrophy dogs. These studies have demonstrated that the therapeutic effects of Rimeporide are dose-dependent. At lower doses, Rimeporide effectively reduces intracellular sodium levels and improves muscle function without causing significant adverse effects. At higher doses, Rimeporide has been associated with potential toxic effects, including gastrointestinal disturbances and alterations in renal function. These findings highlight the importance of optimizing the dosage of Rimeporide to achieve maximum therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Rimeporide is primarily metabolized in the liver, where it undergoes biotransformation to produce various metabolites. The metabolic pathways involved in the biotransformation of Rimeporide include oxidation, reduction, and conjugation reactions. These metabolic processes are mediated by enzymes such as cytochrome P450 isoforms, which play a crucial role in the detoxification and elimination of Rimeporide from the body. The metabolites of Rimeporide are excreted primarily through the kidneys, indicating the involvement of renal pathways in its elimination .

Transport and Distribution

Rimeporide is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via passive diffusion and is distributed to various tissues, including skeletal and cardiac muscles. The distribution of Rimeporide is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Additionally, Rimeporide has been shown to accumulate in skeletal and cardiac muscles, where it exerts its therapeutic effects by inhibiting the sodium-hydrogen exchanger type 1 .

Subcellular Localization

Rimeporide is primarily localized in the cytoplasm of cells, where it interacts with the sodium-hydrogen exchanger type 1. This subcellular localization is crucial for its inhibitory activity, as the sodium-hydrogen exchanger type 1 is a transmembrane protein located in the plasma membrane. The interaction of Rimeporide with the sodium-hydrogen exchanger type 1 in the cytoplasm leads to the inhibition of sodium-hydrogen exchange, thereby reducing intracellular sodium levels and preventing calcium overload. Additionally, Rimeporide’s localization in the cytoplasm allows it to modulate various cellular processes, including inflammation and oxidative stress .

准备方法

利美泊德的合成路线包括在特定条件下使2-甲基-4,5-双(甲基磺酰基)苯甲酸与胍反应。该反应通常需要二甲基甲酰胺等溶剂和三乙胺等催化剂。 然后通过结晶或色谱法纯化产物 .

化学反应分析

利美泊德经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成亚砜和砜。

还原: 还原反应可以将砜基团还原回硫醚。

取代: 甲基磺酰基可以通过使用合适的试剂和条件被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .

相似化合物的比较

利美泊德与其他钠/质子交换器抑制剂相比是独一无二的,因为它专门针对1型交换器。类似的化合物包括:

阿他鲁仑: 另一种用于杜氏肌营养不良症的实验性药物。

依达拉奉: 一种抗氧化剂,在治疗肌营养不良症方面显示出潜力。

生物蛋白: 一种用于杜氏肌营养不良症的实验性基因疗法。

属性

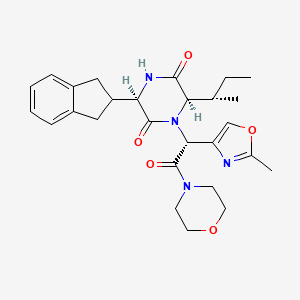

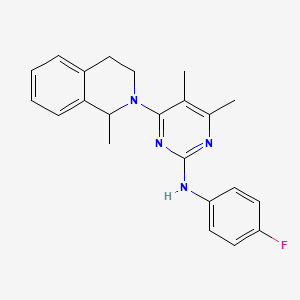

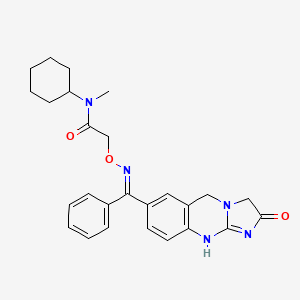

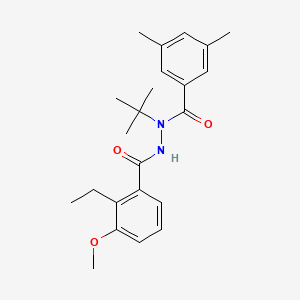

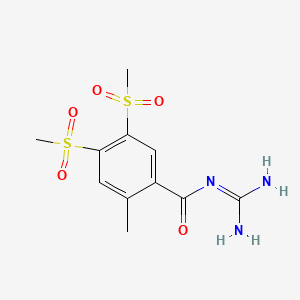

IUPAC Name |

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMEQPXDKRRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870177 | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187870-78-6 | |

| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimeporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimeporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rimeporide?

A1: Rimeporide functions as a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1) protein. [, , ] This protein plays a crucial role in regulating intracellular pH by extruding protons (H+) in exchange for sodium ions (Na+). By inhibiting NHE-1, Rimeporide disrupts this balance, impacting various cellular processes.

Q2: How does Rimeporide's inhibition of NHE-1 translate to therapeutic benefits in the context of ischemic stroke?

A2: Research suggests that following an ischemic stroke, NHE-1 activity contributes to detrimental inflammation and white matter damage. [] Rimeporide's inhibition of NHE-1 in this context has been shown to reduce microglial inflammatory responses and promote oligodendrogenesis (the generation of oligodendrocytes, cells crucial for myelin production). This, in turn, enhances white matter repair and leads to improved motor and cognitive function recovery in animal models. []

Q3: Has Rimeporide demonstrated therapeutic potential in other disease models?

A3: Yes, beyond ischemic stroke, Rimeporide has shown promise in preclinical studies for Duchenne Muscular Dystrophy (DMD). [, , , , ] While the exact mechanisms are still under investigation, studies suggest that Rimeporide may offer protective effects on left ventricular function in DMD models. []

Q4: What is the current status of Rimeporide's clinical development?

A4: Rimeporide has undergone Phase Ib clinical trials in young patients with Duchenne Muscular Dystrophy to assess its safety, tolerability, and pharmacokinetics. [, ] Results from these trials provide valuable insights into the drug's behavior in humans and guide further clinical development.

Q5: Are there any known interactions between Rimeporide and other molecules?

A5: Research indicates that Rimeporide, along with other guanidine ligands like amiloride and cariporide, interacts with DNA. [] While the exact implications of this interaction are not fully elucidated, it suggests a potential area for further investigation regarding Rimeporide's broader biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。